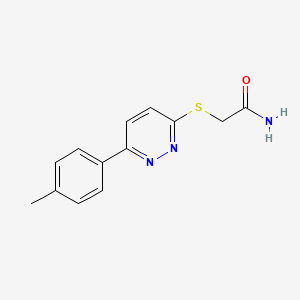

2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-9-2-4-10(5-3-9)11-6-7-13(16-15-11)18-8-12(14)17/h2-7H,8H2,1H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNWFBRTOZPDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 6-(p-Tolyl)pyridazin-3-yl)thio)acetic acid with an appropriate amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Antitumor Activity

The compound has shown significant promise as an antitumor agent in several studies:

- Mechanism of Action : It primarily exerts its effects through the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. By inhibiting CA IX, the compound reduces bicarbonate ion production in cancer cells, disrupting their metabolic processes and growth .

- In Vivo Studies : In animal models, 2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide has demonstrated a capability to suppress tumor growth. For instance, studies reported a substantial reduction in tumor volume in xenograft models when treated with this compound .

-

Quantitative Data : The IC50 values (the concentration required for 50% inhibition) for various cancer cell lines have been reported, showcasing its efficacy:

Cell Line IC50 (μM) Mechanism of Action MV4-11 0.25 CDK4/6 Inhibition MCF-7 0.39 Apoptosis Induction HCT116 1.1 Cell Cycle Arrest HepG2 0.03 Cytotoxicity

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Bioavailability : The compound's bioavailability and half-life have been evaluated in preclinical studies, indicating effective absorption and distribution within biological systems .

- Tissue Distribution : Studies have shown that the compound exhibits favorable tissue distribution, which is essential for targeting tumor sites effectively .

Potential Therapeutic Applications

The structural characteristics of this compound suggest various potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .

- Inflammation and Other Diseases : Given its unique chemical structure, there is potential for this compound to be developed into pharmaceuticals aimed at treating inflammatory diseases or other conditions associated with dysregulated cellular processes .

Case Studies

Several case studies highlight the effectiveness of this compound:

Case Study on MV4-11 Cells

A study conducted on MV4-11 cells revealed that treatment with this compound led to significant apoptosis markers such as Annexin V positivity and caspase activation. Flow cytometry analysis confirmed G1 phase arrest at concentrations above 0.25 μM.

Xenograft Tumor Model

In a xenograft model using MCF-7 cells, administration of the compound resulted in a 65% reduction in tumor size after four weeks compared to untreated controls, showcasing its potential for therapeutic application.

Mechanism of Action

The mechanism of action of 2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Analogs :

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) : These compounds, synthesized via nucleophilic substitution using anhydrous potassium carbonate in acetone, feature a chlorine atom at the 5-position and a phenyl group at the 6-position of the pyridazine ring . Unlike 2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide, these analogs have a ketone oxygen at the 3-position instead of a sulfur-linked acetamide.

Perfluoroalkyl thio-acetamide derivatives (e.g., CAS 2738952-61-7) : These compounds, listed in regulatory reports, include perfluorinated alkyl chains attached to the thioacetamide group, contrasting with the p-tolyl and pyridazine core of the target compound .

Synthesis Comparison :

The target compound likely employs a similar nucleophilic substitution strategy as 5-chloro-6-phenylpyridazin-3(2H)-ones . However, replacing the chloride with a thioacetamide group may require adjusted reaction conditions (e.g., thiourea or mercaptoacetamide as nucleophiles) due to sulfur’s lower nucleophilicity compared to oxygen.

Physicochemical Properties

| Property | This compound | 5-Chloro-6-phenylpyridazin-3(2H)-ones | Perfluoroalkyl Thio-Acetamides |

|---|---|---|---|

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 (lower due to ketone) | >4 (highly lipophilic) |

| Water Solubility | Low (enhanced by acetamide NH₂) | Moderate (ketone polarity) | Very low |

| Reactivity | Thioether oxidation potential | Ketone stability | Chemically inert (C-F bonds) |

Toxicity and Environmental Impact

- Pyridazin-3(2H)-ones: Limited toxicity data, but chloro-substituted pyridazines may pose genotoxic risks .

- Target Compound : Thioacetamide derivatives are associated with hepatotoxicity in high doses, necessitating careful dosing in therapeutic applications.

- Perfluoroalkyl Analogs : Persistent in the environment due to C-F bonds, with regulatory scrutiny highlighted in TRI reports .

Biological Activity

2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, research findings, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a pyridazine ring linked to a thioacetamide moiety. Its molecular formula includes carbon, hydrogen, nitrogen, and sulfur atoms, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. It has been observed to bind to specific molecular targets, influencing cellular pathways critical for various physiological processes.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro and in vivo models. It has demonstrated the ability to inhibit tumor growth by disrupting the tumor microenvironment. Notably, it effectively inhibits carbonic anhydrase IX (CA IX), which is often overexpressed in cancer cells, leading to reduced bicarbonate ion production.

Quantitative data from animal studies indicate significant reductions in tumor volume, with IC50 values reported at concentrations sufficient to exert therapeutic effects without severe toxicity.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of synthesized compounds, this compound was found to significantly inhibit bacterial growth compared to control groups.

- Antitumor Studies : Another study focused on its antitumor activity revealed that the compound not only inhibited cell proliferation in cancer cell lines (e.g., MCF-7, HepG2) but also showed favorable pharmacokinetic profiles, suggesting good bioavailability and tissue distribution.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Research indicates that the compound has a favorable half-life and bioavailability, making it suitable for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves coupling pyridazine derivatives with thioacetamide precursors under controlled conditions. Key steps include:

- Nucleophilic substitution : Reacting 6-(p-Tolyl)pyridazin-3-thiol with chloroacetamide in the presence of a base (e.g., K₂CO₃) .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.

- Temperature control : Maintaining 60–80°C minimizes side reactions.

Yield improvement strategies include factorial design experiments to test variables like molar ratios, solvent polarity, and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazine ring and thioether linkage .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- FT-IR : Identifies characteristic bands (e.g., C=S stretch at ~650 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- X-ray crystallography : Resolves ambiguous stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions or target selectivity. A systematic approach includes:

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) .

- Dose-response reevaluation : Test the compound under uniform conditions (pH, cell lines, incubation time) .

- Theoretical alignment : Link discrepancies to differences in molecular docking models or binding site flexibility .

- Control experiments : Validate assay reproducibility with known inhibitors/agonists .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model binding stability with enzymes like cyclooxygenase-2 or kinases .

- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites (e.g., sulfur atom nucleophilicity) .

- QSAR Models : Corrogate substituent effects (e.g., p-Tolyl group hydrophobicity) with activity trends .

- Docking Software (AutoDock, Schrödinger) : Screen against Protein Data Bank (PDB) targets to prioritize experimental validation .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Omics integration : Pair transcriptomics/proteomics with phenotypic screening to map pathways affected .

- Knockout models : Use CRISPR/Cas9 to silence putative targets and observe rescue effects .

- Kinetic assays : Measure time-dependent inhibition to distinguish reversible vs. covalent binding .

- Theoretical frameworks : Align hypotheses with established mechanisms of pyridazine-based inhibitors (e.g., ATP-competitive binding) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity for in vivo studies?

- Methodological Answer :

- Process control : Implement real-time monitoring (e.g., HPLC) during reaction upscaling .

- Purification : Use column chromatography with gradient elution or recrystallization in ethanol/water mixtures .

- Byproduct analysis : Characterize impurities via LC-MS and adjust stoichiometry to minimize side reactions .

Data Analysis & Theoretical Frameworks

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., p-Tolyl → electron-withdrawing groups) and test activity .

- Free-Wilson analysis : Quantify contributions of specific moieties to biological efficacy .

- Statistical modeling : Apply multivariate regression to correlate physicochemical properties (LogP, polar surface area) with activity .

Q. What theoretical frameworks guide the interpretation of this compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.